molecular formula C7H6N2OS B1517096 3-(Thiophen-3-yl)-1,2-oxazol-5-amine CAS No. 1020955-36-5

3-(Thiophen-3-yl)-1,2-oxazol-5-amine

Cat. No. B1517096
M. Wt: 166.2 g/mol
InChI Key: YGJKWZMVXNZAOT-UHFFFAOYSA-N
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Description

Thiophene-based compounds have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Scientific Research Applications

Antimicrobial Activities

Research on compounds structurally related to 3-(Thiophen-3-yl)-1,2-oxazol-5-amine has shown promising antimicrobial activities. For instance, a study synthesizing 4-(alkyl/aryl)- 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol reported significant antimicrobial activity against various strains of bacteria and fungi (Kaneria et al., 2016). Additionally, novel heterocyclic compounds containing a similar 1,2-oxazol fragment exhibited good antibacterial activity in a study by Mehta (2016) (Mehta, 2016).

Polymerization and Material Science Applications

In material science, derivatives of thiophenyl oxazole have been utilized in advanced polymerization processes. Zhang et al. (2015) developed star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives as photoinitiators for radical and cationic polymerizations under near-UV and visible light, indicating potential applications in material fabrication and coating technologies (Zhang et al., 2015).

Synthesis of Novel Compounds with Potential Therapeutic Effects

The synthesis and potential therapeutic effects of compounds structurally related to 3-(Thiophen-3-yl)-1,2-oxazol-5-amine have been a focus in pharmacology. For example, Shipilovskikh et al. (2020) synthesized N-substituted 4-Aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides and studied their antinociceptive activity (Shipilovskikh et al., 2020).

Fluorescence and Chemosensors

Compounds with a thiophen-2-yl oxazole structure have also been used in the development of fluorescence chemosensors. Liu et al. (2022) designed two 5-(thiophene-2-yl)oxazole derived chemosensors for the detection of Ga3+, showcasing their application in analytical chemistry (Liu et al., 2022).

Anticancer Research

In the field of anticancer research, related compounds have shown promise. Gomha et al. (2015) synthesized arylazothiazoles and 1,3,4-thiadiazoles using a similar structural framework and reported significant anticancer activity against specific cell lines (Gomha et al., 2015).

Optical and Electroluminescence Studies

The application of these compounds extends to optical and electroluminescence studies. Liu et al. (2016) developed a star-shaped single-polymer system with simultaneous RGB emission using thiophene-based derivatives, indicating potential in electroluminescent devices (Liu et al., 2016).

Future Directions

Thiophene-based analogs have been attracting much attention in the research community . They have a wide range of potential applications in fields such as photocatalysis, organic thin film transistors, photoelectrodes, and organic photovoltaics . The future exploration of thiophene-based compounds is expected to continue in these and other areas .

properties

IUPAC Name

3-thiophen-3-yl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c8-7-3-6(9-10-7)5-1-2-11-4-5/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJKWZMVXNZAOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Thiophen-3-yl)-1,2-oxazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Krasavin, M Korsakov, Z Zvonaryova… - Bioorganic & medicinal …, 2017 - Elsevier
Three distinct series of isoxazole-based primary mono- and bis-sulfonamides have been synthesized via direct sulfochlorination, each of them delivering nanomolar inhibitors of human …
Number of citations: 23 www.sciencedirect.com

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